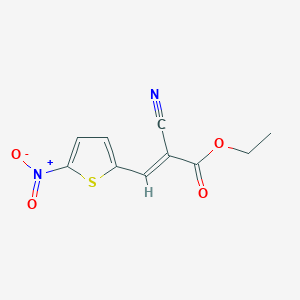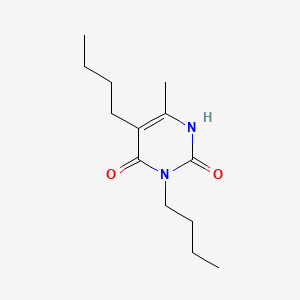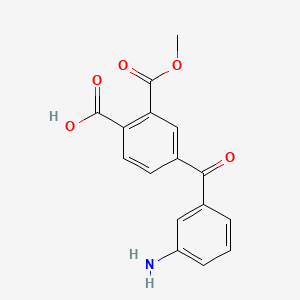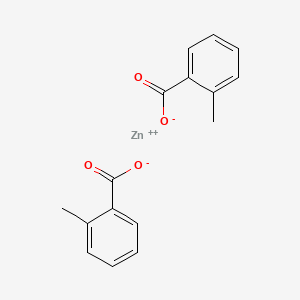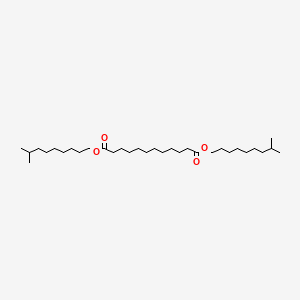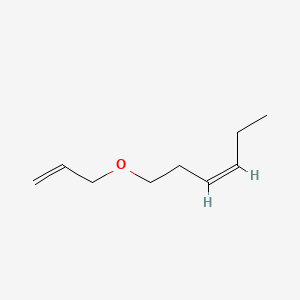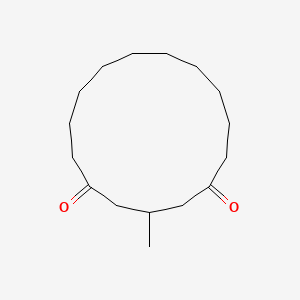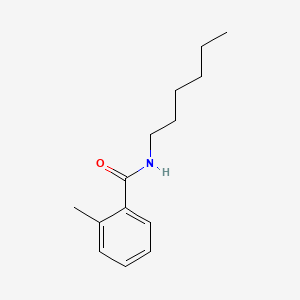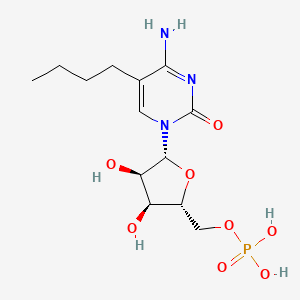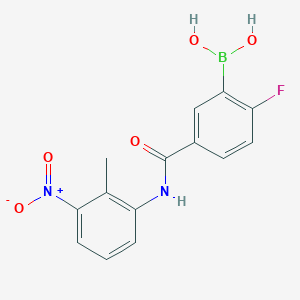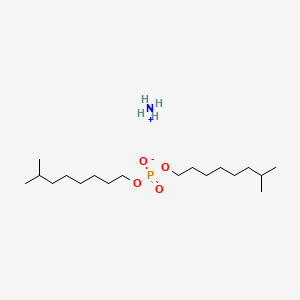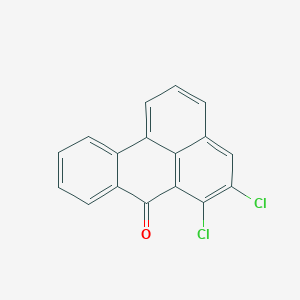
Dichloro-7H-benz(de)anthracen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-7H-benz(de)anthracen-7-one is a chemical compound with the molecular formula C17H8Cl2O. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique structure, which includes two chlorine atoms attached to the benzanthrone core. The presence of these chlorine atoms significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-7H-benz(de)anthracen-7-one typically involves the chlorination of benzanthrone. One common method is the direct chlorination of benzanthrone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where benzanthrone is continuously fed into a reactor along with chlorine gas. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Dichloro-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichloro-7H-benz(de)anthracene-7,10-dione.
Reduction: Formation of dichloro-7H-benz(de)anthracen-7-ol.
Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.
科学研究应用
Dichloro-7H-benz(de)anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which Dichloro-7H-benz(de)anthracen-7-one exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage to cellular components. These properties make it a potential candidate for photodynamic therapy.
相似化合物的比较
Similar Compounds
Benzanthrone: The parent compound without chlorine atoms.
Dichlorobenzanthrone: A similar compound with chlorine atoms at different positions.
Naphthanthrone: Another polycyclic aromatic ketone with a different core structure.
Uniqueness
Dichloro-7H-benz(de)anthracen-7-one is unique due to the specific positioning of the chlorine atoms, which significantly alters its chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications such as photodynamic therapy and the synthesis of specialized dyes and pigments.
属性
CAS 编号 |
56943-68-1 |
|---|---|
分子式 |
C17H8Cl2O |
分子量 |
299.1 g/mol |
IUPAC 名称 |
5,6-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-13-8-9-4-3-7-11-10-5-1-2-6-12(10)17(20)15(14(9)11)16(13)19/h1-8H |
InChI 键 |
SMMDPESILPXSFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C(=C43)C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



